Physicochemical properties of 3,4-Dimethylphenyl acetate
Physicochemical properties of 3,4-Dimethylphenyl acetate
An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dimethylphenyl acetate
Prepared by: Gemini, Senior Application Scientist
Introduction
3,4-Dimethylphenyl acetate, also known as 3,4-xylyl acetate, is an aromatic ester with relevance in the fields of fine chemical synthesis, fragrance chemistry, and as a potential intermediate in the development of more complex molecules. Its physicochemical properties dictate its behavior in chemical reactions, its solubility in various media, and its potential applications. This guide provides a comprehensive overview of its chemical identity, core physical properties, a validated synthesis protocol, methods for spectroscopic characterization, and essential safety and handling information tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The foundational step in understanding any chemical compound is to establish its unambiguous identity. 3,4-Dimethylphenyl acetate is structurally defined by a phenyl ring substituted with two methyl groups at the 3 and 4 positions, with an acetate group attached to the phenolic oxygen.
| Identifier | Value | Source |
| IUPAC Name | (3,4-dimethylphenyl) acetate | - |
| Synonyms | 3,4-Xylyl acetate | [1] |
| CAS Number | 22618-23-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| InChI Key | ZFIOOTIKKICLOR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)Oc1ccc(C)c(C)c1 | [1] |
Core Physicochemical Properties
The physical properties of a compound are critical for predicting its behavior in various experimental and industrial settings, from reaction kinetics to formulation. While experimental data for 3,4-dimethylphenyl acetate is not extensively published, reliable estimations can be made based on its precursor and isomeric analogs.
| Property | Value (Estimated/Reported) | Significance and Field Insights |
| Boiling Point | ~240-250 °C (estimated) | The boiling point is a key indicator of volatility, essential for purification by distillation. The precursor, 3,4-dimethylphenol, boils at 227 °C[2][3]. Esterification typically increases the boiling point due to increased molecular weight and polarity. |
| Melting Point | Not available (likely a low-melting solid or liquid at RT) | The precursor is a solid with a melting point of 65-68 °C[3]. The acetate ester is expected to have a significantly lower melting point. |
| Density | ~1.02 - 1.06 g/cm³ (estimated) | Density is crucial for process calculations, including reactor volume and solvent requirements. Isomeric dimethylphenyl acetates have densities in this range[4]. |
| Water Solubility | Low (estimated) | As an ester with a significant hydrophobic aromatic portion, very low water solubility is expected. This impacts choices for aqueous workups and formulations. The precursor is only slightly soluble in water[2]. |
| Octanol-Water Partition Coefficient (LogP) | ~2.2 - 2.5 (estimated) | LogP is a critical parameter in drug development, indicating a compound's lipophilicity and potential to cross biological membranes. Values are estimated based on isomers like 2,3- and 2,6-dimethylphenyl acetate[5][6]. |
Synthesis and Purification
The most direct and industrially scalable method for preparing 3,4-dimethylphenyl acetate is through the esterification of its corresponding phenol. This is a classic reaction that exemplifies the principles of nucleophilic acyl substitution.
Causality Behind Experimental Choices
The selected method involves the acetylation of 3,4-dimethylphenol with acetic anhydride. Pyridine is used as a catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction equilibrium towards the product side according to Le Châtelier's principle. The workup procedure is designed to systematically remove the catalyst, excess reagents, and byproducts based on their differential solubility and reactivity.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (12.2 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of dichloromethane to dissolve the phenol. Subsequently, add pyridine (12 mL, 0.15 mol) to the solution.
-
Acetylation: While stirring the solution in an ice bath (0 °C), slowly add acetic anhydride (14.2 mL, 0.15 mol) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of deionized water to quench the excess acetic anhydride.
-
Aqueous Workup (Extraction):
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl (to remove pyridine), 50 mL of saturated NaHCO₃ solution (to remove acetic acid), and finally with 50 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 3,4-dimethylphenyl acetate.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3020 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Methyl (CH₃) |
| ~1760 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1200-1180 | C-O Stretch | Ester Linkage |
The presence of a strong absorption band around 1760 cm⁻¹ is a definitive indicator of the phenyl acetate ester carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a compound, confirming its molecular weight and aspects of its structure.
Expected Mass Spectrum Fragmentation
-
Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound [C₁₀H₁₂O₂]⁺.
-
Major Fragments:
-
m/z = 122: Loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, resulting in the 3,4-dimethylphenol cation. This is a very common fragmentation pathway for phenyl acetates.
-
m/z = 43: The acetyl cation [CH₃CO]⁺, which is typically a very prominent peak.
-
Safety and Handling
Causality Behind Safety Recommendations: The precursor, 3,4-dimethylphenol, is classified as toxic and corrosive.[2] Esters like phenyl acetate can be irritants. Therefore, a cautious approach is warranted, assuming the compound may cause skin, eye, and respiratory irritation. Standard laboratory hygiene and personal protective equipment are essential to mitigate these risks.
General Safety Precautions:
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[9]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation develops.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.
-
Disclaimer: This safety information is based on analogous compounds. Always consult a specific, supplier-provided SDS before handling this chemical.
References
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3,4-dimethyl-, acetate (CAS 22618-23-1). Retrieved March 11, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 3-4. Retrieved March 11, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 11, 2026, from [Link]
-
NIST. (n.d.). Methyl (3,4-dimethoxyphenyl)(methoxy)acetate. In NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]
-
PubChem. (n.d.). 2-(3,4-Dimethylphenyl)acetic acid. Retrieved March 11, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved March 11, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 11, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509). Retrieved March 11, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0328919). Retrieved March 11, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2,4-dimethyl benzyl acetate, 62346-96-7. Retrieved March 11, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0288452). Retrieved March 11, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethylacetophenone. Retrieved March 11, 2026, from [Link]
-
Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved March 11, 2026, from [Link]
-
Axxence Aromatic GmbH. (2025, May 20). Safety Data Sheet. Retrieved March 11, 2026, from [Link]
-
mzCloud. (2015, January 8). 3 4 DMMC. Retrieved March 11, 2026, from [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008542. Retrieved March 11, 2026, from [Link]
-
Mol-Instincts. (n.d.). 3-acetyl-4,5-dimethylphenyl acetate. Retrieved March 11, 2026, from [Link]
-
ChemBK. (2024, April 10). 2,5-DIMETHYLPHENYL ACETATE. Retrieved March 11, 2026, from [Link]
-
FooDB. (2015, May 7). Showing Compound acetate (FDB030644). Retrieved March 11, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,6-Dimethylphenyl acetate. Retrieved March 11, 2026, from [Link]
-
SpectraBase. (n.d.). Butanedioic acid, mono(3,4-dimethylphenyl) ester - Optional[Vapor Phase IR]. Retrieved March 11, 2026, from [Link]
Sources
- 1. Phenol, 3,4-dimethyl-, acetate (CAS 22618-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3,4-Dimethylphenol CAS#: 95-65-8 [chemicalbook.com]
- 3. 3,4-二甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,6-Dimethylphenyl acetate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.com [fishersci.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. directpcw.com [directpcw.com]
